7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
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Overview
Description
7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple fused rings and functional groups, makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and methyl acetoacetate.
Formation of Intermediate Compounds: Through a series of reactions including nitration, reduction, and cyclization, intermediate compounds are formed.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the triazatricyclo structure and the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch Processing: Utilizing large-scale batch reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups such as halides or alkoxides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biochemical Studies: Investigating its interactions with biological macromolecules.
Medicine
Therapeutic Agents: Exploring its potential as an anti-cancer or anti-inflammatory agent.
Diagnostic Tools: Use in imaging or as a marker in diagnostic assays.
Industry
Polymer Science: Incorporation into polymers to enhance properties such as thermal stability or conductivity.
Electronics: Use in the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 7-Cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Uniqueness
- Functional Groups : The presence of the chloro and methoxy groups provides unique reactivity and potential for derivatization.
- Structural Complexity : The triazatricyclo framework offers a rigid and complex structure, making it distinct from simpler analogs.
- Applications : Its specific combination of functional groups and structure may offer unique applications in catalysis, drug development, and materials science.
This detailed overview provides a comprehensive understanding of 7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds.
Properties
Molecular Formula |
C20H13ClN4O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
7-(3-chloro-4-methoxyphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H13ClN4O3/c1-11-3-6-17-23-18-14(20(27)24(17)10-11)7-12(9-22)19(26)25(18)13-4-5-16(28-2)15(21)8-13/h3-8,10H,1-2H3 |
InChI Key |
UOSWYVYWVJNACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=CC(=C(C=C4)OC)Cl)C#N)C=C1 |
Origin of Product |
United States |
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